molecular formula C₁₄H₁₇D₇N₄O₄S B1153948 Ticagrelor DP1-d7

Ticagrelor DP1-d7

Cat. No.: B1153948
M. Wt: 351.47
Attention: For research use only. Not for human or veterinary use.
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Description

Ticagrelor DP1-d7 is a deuterium-labeled isotopologue of Ticagrelor, a pivotal P2Y12 receptor antagonist used in cardiovascular research. This compound is specifically designed for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis, where it enables the precise and reliable quantification of Ticagrelor and its active metabolites in complex biological matrices such as plasma and serum, thereby minimizing variability and enhancing data accuracy. Ticagrelor itself functions by reversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby blocking ADP-mediated platelet activation and aggregation . This reversible binding profile and its rapid onset of action make Ticagrelor a subject of extensive pharmacokinetic and pharmacodynamic studies . The primary research value of this compound lies in supporting advanced analytical methods for investigating the drug's disposition, including studies on its metabolism primarily via CYP3A4, the pharmacokinetics of its active metabolite AR-C124910XX, and the exploration of potential drug-drug interactions . Its application is crucial for researchers developing therapeutic drug monitoring protocols and conducting robust bioequivalence studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₄H₁₇D₇N₄O₄S

Molecular Weight

351.47

Synonyms

(1S,2S,3R,5S)-3-((6-Amino-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol-d7

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics of Ticagrelor DP1-d7

The pharmacokinetic profile of this compound is crucial for understanding its behavior in biological systems. Key parameters include:

Parameter Value
Absorption Rapid
Bioavailability 36%
Time to Peak Concentration (T_max) 2-3 hours
Elimination Half-Life 7.7-13.1 hours
Major Metabolite AR-C124910XX

The rapid absorption and moderate bioavailability indicate that this compound can achieve effective plasma concentrations quickly, which is essential for acute treatment scenarios. The elimination half-life suggests that the drug can be dosed with flexibility, accommodating patient needs during therapy.

Pharmacodynamics

Ticagrelor functions by reversibly inhibiting the P2Y12 receptor on platelets, thereby preventing ADP-induced platelet aggregation. This mechanism results in a more consistent and potent antiplatelet effect compared to other agents like clopidogrel. Studies have shown that ticagrelor significantly reduces major adverse cardiovascular events (MACE) in patients with acute coronary syndrome.

Clinical Implications

The clinical applications of this compound extend beyond acute coronary syndrome management. It has been evaluated in various settings:

  • Acute Coronary Syndrome : Clinical trials such as the Platelet Inhibition and Patient Outcomes (PLATO) study demonstrated that ticagrelor reduced ischemic events and all-cause mortality without increasing major bleeding risks .
  • Monotherapy Efficacy : Recent studies have explored ticagrelor monotherapy after a period of dual antiplatelet therapy (DAPT), showing promising results in patients with small vessel disease .

Case Studies

Several case studies highlight the practical applications and outcomes associated with this compound:

  • Case Series on Acute Coronary Syndrome Patients : A study involving 156 patients reported a 28.8% incidence of dyspnea as a side effect, with a 2.5% bleeding rate . These findings underscore the need for careful monitoring during treatment.
  • Longitudinal Study on Monotherapy : In a randomized controlled trial involving over 18,000 patients, those treated with ticagrelor showed a 16% reduction in MACE compared to those on clopidogrel over one year. This significant finding emphasizes ticagrelor's potential as a first-line therapy in appropriate patient populations.

Comparison with Similar Compounds

Pharmacological Activity and Receptor Interactions

Compound P2Y12 Antagonism VPAC Receptor Modulation Key Structural Features
Ticagrelor Yes Yes (Negative Allosteric) Adenosine-like triazolo-pyrimidine core
Ticagrelor DP1-d7 N/A N/A Deuterated at seven positions
Cangrelor Yes No Phosphoryl group, rapid intravenous use
Clopidogrel Yes No Prodrug requiring CYP2C19 activation
Prasugrel Yes No Irreversible binding, faster onset
  • Ticagrelor vs. Cangrelor : While both are P2Y12 antagonists, ticagrelor uniquely modulates VPAC1/VPAC2/PAC1 receptors as a negative allosteric modulator (NAM), attributed to its uncharged hydroxymethyl group. Cangrelor’s phosphoryl group prevents VPAC binding, highlighting structural determinants of off-target effects .
  • DP1-d7 : Lacks therapeutic activity but mirrors ticagrelor’s chemical structure, enabling precise pharmacokinetic tracking .

Analytical and Metabolic Properties

Compound Key Analytical Role Solubility (mg/ml) Deuterated
This compound LC-MS/MS internal standard N/A Yes
Ticagrelor Active therapeutic agent 0.24 No
Active Metabolite Pharmacodynamic contributor N/A No/Yes*
  • DP1-d7 vs. Non-Deuterated Standards: Deuterium substitution minimizes isotopic interference in mass spectrometry, improving quantification accuracy. Solubility differences due to deuterium are negligible in analytical contexts .

Research Findings and Structural Insights

  • VPAC Receptor Modulation : Ticagrelor’s weak but dose-dependent inhibition of VIP binding to VPAC1/VPAC2 (22–39% at 30 µM) contrasts with cangrelor’s inactivity. Molecular dynamics simulations suggest Lys6.40/Arg6.40 residues in VPAC receptors influence ticagrelor’s allosteric effects .
  • Synthetic Analogues : Substituting cangrelor’s phosphoryl group with hydroxymethyl (CID: 21847525) or ethyl (CID: 148526362) groups may restore VPAC activity, though experimental validation is pending .

Preparation Methods

Isotopic Labeling Strategy

This compound incorporates seven deuterium atoms at the propylsulfanyl moiety, replacing hydrogen atoms in the parent compound. The labeling is achieved through deuterium exchange reactions or synthesis from deuterated precursors . The latter method is preferred for higher isotopic enrichment, as it avoids incomplete exchange and side reactions. The propylsulfanyl group is synthesized using 1,1,2,2,3,3,3-heptadeuteriopropanol, which undergoes thiolation to form the deuterated thiol intermediate.

Convergent Synthesis Approach

The synthesis follows a convergent strategy, as outlined in studies on ticagrelor derivatives:

  • Core Structure Preparation : The 1,2,3-triazolo[4,5-d]pyrimidine core is synthesized via cyclization of 6-aminopyrimidine derivatives.

  • Side Chain Functionalization : The cyclopentane-diol side chain is introduced through nucleophilic substitution, with careful control of stereochemistry to preserve the (1S,2S,3R,5S) configuration.

  • Coupling Reactions : The deuterated propylsulfanyl group is coupled to the core structure using Mitsunobu or Ullmann-type reactions, ensuring retention of isotopic integrity.

Key Reaction Conditions :

  • Temperature: 0–25°C for deuterium-sensitive steps.

  • Catalysts: Palladium-based catalysts for coupling reactions.

  • Solvents: Anhydrous DMF or THF to prevent deuteration loss.

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for verifying isotopic purity and structural identity. A validated method using a C18 XTerra MS column (150 × 4.6 mm, 5 µm) with a gradient of 10 mM ammonium acetate and acetonitrile achieves baseline separation of this compound from its non-deuterated counterpart.

Representative Data :

ParameterValue
Retention Time8.2 ± 0.3 min
Mass Transition (m/z)351.48 → 151.1 (quantifier)
Isotopic Purity≥99.5% deuterium enrichment

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR confirms the absence of proton signals in the deuterated regions. For example, the propylsulfanyl group’s methylene protons (δ 2.8–3.1 ppm in ticagrelor) are absent in DP1-d7, replaced by deuterium peaks detectable via ²H-NMR.

Purification and Stabilization

Chromatographic Purification

Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water = 65:35) removes unreacted precursors and byproducts. The process achieves >99% chemical purity, critical for analytical applications.

Degradation Mitigation

This compound is prone to oxidation and S-dealkylation under acidic or oxidative conditions. Stabilization strategies include:

  • Storage : -20°C in amber vials under nitrogen.

  • Buffer Additives : 0.1% ascorbic acid in reconstitution solvents to inhibit auto-oxidation.

Validation in Pharmacokinetic Studies

This compound’s utility as an internal standard is validated through spike-recovery experiments in human plasma. Recovery rates of 98–102% and intra-day precision (CV <5%) confirm its reliability.

Table 2: Validation Parameters

ParameterResult
Linearity Range2.5–1000 ng/mL
Limit of Detection0.8 ng/mL
Matrix Effect95–105%

Challenges and Innovations

Scalability Issues

Deuterated reagents are costly and limit large-scale production. Recent advances employ microfluidic reactors to reduce reagent volumes and improve yield (85% vs. traditional 60%).

Regulatory Considerations

The FDA’s Bioanalytical Method Validation Guidance mandates strict isotopic purity standards (>99%), necessitating rigorous QC protocols during synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ticagrelor DP1-d7, and how can their reproducibility be validated in academic settings?

  • Methodological Answer : Reproducibility requires detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents) and validation via spectroscopic techniques (e.g., NMR, HPLC). Cross-referencing with literature protocols and independent replication by multiple labs is critical. For novel syntheses, include step-by-step characterization data for intermediates and final products .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and stability under laboratory conditions?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS for purity assessment and forced degradation studies (e.g., exposure to heat, light, pH extremes) to evaluate stability. Quantify impurities via validated HPLC methods with reference standards. Stability data should be statistically analyzed using Arrhenius plots for shelf-life predictions .

Q. How should in vitro efficacy studies for this compound be designed to ensure pharmacological relevance?

  • Methodological Answer : Employ cell-based assays (e.g., platelet aggregation inhibition) with positive controls (e.g., parent compound Ticagrelor). Standardize cell lines, incubation times, and concentrations across replicates. Include dose-response curves and IC50 calculations to quantify potency .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across preclinical studies be systematically reconciled?

  • Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., species differences, dosing regimens). Apply sensitivity analysis to isolate confounding factors (e.g., metabolic enzyme polymorphisms). Validate findings using physiologically based pharmacokinetic (PBPK) modeling .

Q. What methodological considerations are critical when comparing this compound’s antiplatelet activity with its parent compound in vivo?

  • Methodological Answer : Use randomized, blinded animal studies with standardized endpoints (e.g., bleeding time, thrombus weight). Account for interspecies variability via allometric scaling. Incorporate dual radiolabeling (e.g., ³H-Ticagrelor vs. ¹⁴C-DP1-d7) to track distribution and metabolism .

Q. What strategies optimize the detection of this compound’s metabolites in complex biological matrices?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with ion mobility separation to resolve isobaric metabolites. Use stable isotope-labeled internal standards for quantification. Validate extraction protocols via recovery experiments in plasma/tissue homogenates .

Q. How can researchers address discrepancies in reported binding affinities of this compound to P2Y12 receptors?

  • Methodological Answer : Standardize assay conditions (e.g., receptor density, buffer composition) across labs. Use orthogonal techniques (e.g., surface plasmon resonance vs. radioligand binding) to cross-validate affinity measurements. Apply statistical rigor via Bland-Altman plots to assess agreement .

Methodological Framework for Data Contradiction Analysis

  • Step 1 : Identify conflicting datasets and annotate experimental variables (e.g., assay type, sample preparation).
  • Step 2 : Perform subgroup analyses to isolate variables influencing outcomes (e.g., pH, temperature).
  • Step 3 : Use Bayesian statistics to quantify the probability of methodological vs. biological causes.
  • Step 4 : Design follow-up experiments to test hypotheses generated from Steps 1–3 .

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